1-C-Ethylaminoadamantane
Overview
Description
Synthesis Analysis
The synthesis of 1-C-Ethylaminoadamantane and its derivatives involves the reaction of adamantane or its precursors with various reagents to introduce the ethylamino group at the 1 position. For instance, N-Ethylaminoadamantane was prepared from N-acetylaminoadamantane, showcasing the versatility in synthesizing adamantane derivatives through modifications at the nitrogen atom (Klimova et al., 1970).
Molecular Structure Analysis
The adamantane structure is characterized by its cage-like, three-dimensional framework, providing unique physical and chemical properties. Structural studies, such as X-ray diffraction, play a critical role in confirming the modification and understanding the spatial arrangement of atoms within these molecules. For example, derivatives of adamantane were confirmed through spectroscopic methods like 1H NMR and IR spectra, ensuring the correct synthesis of the intended compounds (Kasyan et al., 2001).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, reflecting their reactivity and the possibility to further modify their structure. These reactions include organoboration, where 1-boraadamantane reacts with alkynyl compounds, leading to new derivatives with expanded tricyclic systems. Such reactions highlight the chemical versatility and reactivity of adamantane derivatives towards different chemical reagents (Wrackmeyer et al., 2001).
Scientific Research Applications
Application in Neuroscience
- Scientific Field : Neuroscience
- Summary of the Application : 1-C-Ethylaminoadamantane (D 174) and its isomer 1-amino-3-ethyladamantane (D 175) have been studied for their effects on membrane anisotropy and the excitability of neurons in the central nervous system (CNS) of rats and decerebrated cats .
- Methods of Application or Experimental Procedures : The substances were administered intraperitoneally (i.p.) at a dose of 40 mg/kg. The distribution of the substances within the CNS was studied using mass spectrometric analysis .
- Results or Outcomes : The study found that D 174 and D 175 were unevenly distributed within the CNS of the rat. D 174 reduced the membrane anisotropy in the cortex, while both D 174 and D 175 increased the rigidity in striatal membranes. In decerebrated cats, only D 174 raised the discharge of spinal alpha-motoneurones significantly .
Application in Photochemistry
- Scientific Field : Photochemistry
- Summary of the Application : The photoinduced charge transfer and radiationless dynamics in anthraquinone pharmaceutical products have been studied .
- Methods of Application or Experimental Procedures : The study used steady state and time-resolved absorption spectroscopy combined with quantum chemical calculations .
- Results or Outcomes : The study found that conformational relaxation via twisting of the amino group, charge transfer, and the intersystem crossing (ISC) processes are the major relaxation pathways responsible for the ultrafast nonradiative decay of the excited S1 state .
Safety And Hazards
As with any chemical compound, safety precautions should be observed. While specific hazards related to 1-C-Ethylaminoadamantane are not well-documented, standard laboratory practices should apply. Researchers handling this compound should follow established protocols for handling amines and potentially toxic substances. Adequate ventilation, personal protective equipment, and proper waste disposal are essential .
properties
IUPAC Name |
2-(1-adamantyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJMEUDNDRSJAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181075 | |
Record name | 1-C-ethylaminoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-C-Ethylaminoadamantane | |
CAS RN |
26482-53-1 | |
Record name | 1-C-Ethylaminoadamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026482531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-C-ethylaminoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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